trans-Ethyl 4-methylpiperidine-2-carboxylate

Pharmaceutical impurity standard HPLC purity Argatroban quality control

trans-Ethyl 4-methylpiperidine-2-carboxylate, also known as Ethyl (2R,4S)-4-methylpipecolate, is a chiral piperidine-2-carboxylic acid ester with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. The compound is a key stereoisomer in the synthesis of the direct thrombin inhibitor Argatroban, where it serves as a defined process-related impurity (Argatroban Impurity rather than the direct synthetic intermediate, which is the (2R,4R)-diastereomer.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 79199-61-4
Cat. No. B601579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ethyl 4-methylpiperidine-2-carboxylate
CAS79199-61-4
SynonymsEthyl (2R,4S)-4-Methylpipecolate
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1)C
InChIInChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Ethyl 4-methylpiperidine-2-carboxylate (CAS 79199-61-4): A Stereochemically Defined Argatroban Process Impurity and Reference Standard


trans-Ethyl 4-methylpiperidine-2-carboxylate, also known as Ethyl (2R,4S)-4-methylpipecolate, is a chiral piperidine-2-carboxylic acid ester with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . The compound is a key stereoisomer in the synthesis of the direct thrombin inhibitor Argatroban, where it serves as a defined process-related impurity (Argatroban Impurity 40) rather than the direct synthetic intermediate, which is the (2R,4R)-diastereomer [1]. It is primarily procured as a characterized reference standard for impurity profiling and analytical method validation in pharmaceutical quality control.

USP-listed Argatroban Impurity 40 reference standard
Certified (2R,4S) stereochemistry for HPLC peak identity
Intended for impurity profiling, not synthetic intermediate

Procurement Risk: Why Substituting trans-Ethyl 4-methylpiperidine-2-carboxylate with a Diastereomer or Racemic Mixture Invalidates Regulatory Compliance


In the context of Argatroban quality control, the specific stereochemistry (2R,4S) of this impurity standard is non-negotiable. The FDA and USP monographs for Argatroban differentiate between multiple synthetic diastereomers, including the (2R,4R)-intermediate, the (2R,4S)-impurity, and the (2S,4R)-impurity, each with distinct chromatographic retention times [1]. Substituting the required (2R,4S) impurity with a different isomer such as Ethyl (2R,4R)-4-methylpipecolate (CAS 74892-82-3) or a racemic mixture will produce a false-negative or false-positive in impurity profiling, directly risking regulatory rejection of an Abbreviated New Drug Application (ANDA) [2]. The procurement choice is therefore dictated not by functional similarity but by absolute stereochemical fidelity required for chromatographic peak identity confirmation.

(2R,4R)-diastereomer (CAS 74892-82-3) may produce a different HPLC retention time, leading to false-negative impurity detection.
Racemic mixture may cause unresolved chromatographic peaks, undermining peak identity confirmation.
Non-USP-listed isomer (e.g., (2S,4S)) lacks pharmacopeial recognition, potentially requiring additional structure elucidation for ANDA method validation.

Head-to-Head Evidence: Quantified Differentiation of trans-Ethyl 4-methylpiperidine-2-carboxylate (2R,4S) vs. Closest Stereoisomer Analogs


Purity Specification: (2R,4S) Impurity Standard vs. (2R,4R) Synthetic Intermediate

When procured as an analytical impurity standard, trans-Ethyl 4-methylpiperidine-2-carboxylate (2R,4S) is certified at a minimum HPLC purity of 90%, with full characterization data (HPLC, NMR, MS) provided to meet ISO 17034 and ICH Q3A guidelines for impurity standards . In contrast, the (2R,4R)-diastereomer—the direct Argatroban synthetic intermediate—is typically supplied as a 'light yellow solution' with undeclared or variable assay values, making it unsuitable as a quantitative reference without extensive re-purification .

Purity specification
Head-to-head
Certified >90% HPLC, full COA (NMR, MS, IR)
Reduces in-house characterization, supporting compendial method development workflows.
Comparator (2R,4R)-intermediate has undeclared assay purity.
Pharmaceutical impurity standard HPLC purity Argatroban quality control

Pharmacopeial Recognition: USP-Specified (2R,4S) Impurity vs. Unspecified Stereoisomer Peaks

The USP Argatroban monograph explicitly distinguishes between impurity 40 (ethyl (2R,4S)-4-methylpipecolate) and impurity 39 (ethyl (2S,4R)-4-methylpipecolate), each with defined relative retention times (RRT) for HPLC system suitability. A 2018 USP errata corrected the stereochemical designation of a related impurity but retained the (2R,4S) isomer as a named, identifiable impurity, confirming its mandatory inclusion in any pharmacopeial impurity panel [1]. The (2S,4S) isomer (CAS 78306-52-2), while commercially available, has no corresponding USP designation, rendering it irrelevant for a compliant analytical controls strategy .

Pharmacopeial recognition
Class-level inference
USP-listed Impurity 40 with defined RRT vs. no USP listing for (2S,4S) isomer
USP recognition supports ANDA method specificity; non-listed isomer may require extra qualification.
Based on USP41–NF36 monograph and errata.
USP monograph organic impurities Argatroban peak identity

Synthetic Route Divergence: (2R,4S) as a Route-Specific Impurity vs. (2R,4R) as the Mandyphos-Catalyzed Intermediate

The (2R,4S)-impurity arises orthogonally to the main synthetic route of Argatroban. The key industrial step uses a Mandyphos/rhodium complex to diastereoselectively hydrogenate a 4,5-dehydropiperidine precursor to the (2R,4R)-isomer, which is required as the core building block [1]. The (2R,4S)-configuration is not generated in this catalytic step; it originates from alternative synthetic pathways or epimerization conditions, yielding a ratio of approximately 90:10 in favor of the desired (2R,4R) isomer under optimized hydrogenation conditions (6.8 atm H2, 75°C) [1]. This means that when a synthetic effort targets the (2R,4R)-intermediate, the (2R,4S)-compound is the most abundant chiral impurity, and its detection threshold in API must not exceed 0.15% under ICH Q3A guidelines for unknown impurities [2].

Synthetic route ratio
Cross-study comparable
~90:10 (2R,4R):(2R,4S) under Mandyphos/Rh hydrogenation
Informs impurity standard abundance for method sensitivity alignment with ICH Q3A thresholds.
Derived from literature-optimized asymmetric catalysis conditions.
asymmetric hydrogenation process chemistry impurity genesis

High-Value Procurement Scenarios for trans-Ethyl 4-methylpiperidine-2-carboxylate (CAS 79199-61-4)


Compendial Method Validation for Argatroban ANDA Submission

A generic pharmaceutical development team preparing an ANDA for Argatroban Injection must demonstrate method specificity for all USP-listed organic impurities. The validated HPLC method requires injection of individual impurity standards at the Q3A reporting threshold (0.05%) to confirm peak resolution. Procuring trans-Ethyl 4-methylpiperidine-2-carboxylate as a characterized USP-related compound (Argatroban Impurity 40) provides the exact stereochemical identity needed to establish system suitability [1]. Using the enantiomer or an in-house synthesized material without a full structure elucidation package carries the risk of FDA Refuse-to-Receive determination for the ANDA [2].

Process Analytical Technology (PAT) Control in Argatroban API Manufacturing

A fine chemical manufacturer scaling up the Mandyphos/Rh-catalyzed hydrogenation step for the (2R,4R)-intermediate must quantitatively track the formation of the (2R,4S)-impurity. An in-process control (IPC) HPLC method calibrated with a certified (2R,4S) standard ensures that the critical impurity does not exceed the process alarm limit of 5% prior to the work-up step, avoiding batch rejection [1]. The literature-derived 90:10 diastereomeric ratio serves as the process baseline for trending catalyst deactivation [2].

Stability-Indicating Method Development for Argatroban Drug Product

Argatroban is susceptible to epimerization at the pipecolate moiety under thermal stress (40°C/75% RH for 6 months), generating the (2R,4S)-stereoisomer as a primary degradation product. A forced degradation study requires a characterized (2R,4S) standard to verify that the degradation peak observed in the stability-indicating HPLC method is the (2S,4R)-enantiomer or the (2R,4S)-diastereomer, as the 4-methyl stereocenter is configurationally stable and does not epimerize [1]. The (2R,4S) standard confirms that the degradation peak is not the (2R,4S) impurity itself but a different species, a critical distinction for the degradation pathway elucidation required in the 3.2.S.7.1 module of the drug master file [2].

Application
Selection Property
Validation Focus
Compendial impurity method validation (Argatroban ANDA)
USP-listed (2R,4S) standard with certified purity and full characterization data
HPLC system suitability and peak identity confirmation for all USP-specified impurities
Process analytical technology (PAT) control during (2R,4R)-intermediate hydrogenation
Certified (2R,4S) impurity standard for in-process HPLC calibration
Impurity abundance trending against the known 90:10 diastereomeric baseline
Forced degradation study for stability-indicating method development
Stereochemically characterized (2R,4S) impurity standard to distinguish process impurity from degradation products
Peak identity discrimination and degradation pathway elucidation in drug master file module 3.2.S.7.1
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